molecular formula C10H15ClN2 B13324756 4-Chloro-n1-isobutylbenzene-1,2-diamine

4-Chloro-n1-isobutylbenzene-1,2-diamine

Cat. No.: B13324756
M. Wt: 198.69 g/mol
InChI Key: OUOMOZVTVHDHHQ-UHFFFAOYSA-N
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Description

4-Chloro-n1-isobutylbenzene-1,2-diamine is a chemical compound with the molecular formula C10H15ClN2 and a molecular weight of 198.69 g/mol . This compound is a derivative of benzene, featuring a chlorine atom and an isobutyl group attached to a benzene ring with two amine groups at the 1 and 2 positions.

Preparation Methods

The synthesis of 4-Chloro-n1-isobutylbenzene-1,2-diamine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloronitrobenzene with isobutylamine, followed by reduction of the nitro group to an amine group. The reaction conditions typically include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Chemical Reactions Analysis

4-Chloro-n1-isobutylbenzene-1,2-diamine undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Chloro-n1-isobutylbenzene-1,2-diamine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate can then react further to yield various substituted benzene derivatives. The specific molecular targets and pathways involved depend on the context of its use in biological or chemical systems.

Comparison with Similar Compounds

4-Chloro-n1-isobutylbenzene-1,2-diamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

4-chloro-1-N-(2-methylpropyl)benzene-1,2-diamine

InChI

InChI=1S/C10H15ClN2/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7,13H,6,12H2,1-2H3

InChI Key

OUOMOZVTVHDHHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=C(C=C1)Cl)N

Origin of Product

United States

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